molecular formula C4H6N2OS B070236 (4-Methyl-1,2,3-thiadiazol-5-yl)methanol CAS No. 163008-86-4

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol

Cat. No. B070236
M. Wt: 130.17 g/mol
InChI Key: MQLRVKHKJCRSBO-UHFFFAOYSA-N
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Description

“(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” is a unique chemical compound with the empirical formula C4H6N2OS. Its molecular weight is 130.17 . The SMILES string representation of this compound is Cc1nnsc1CO . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI representation of “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” is 1S/C4H6N2OS/c1-3-4 (2-7)8-6-5-3/h7H,2H2,1H3 . This provides a standardized way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” is a powder with a purity of 95%. It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Molecular Aggregation and Spectroscopy : A study by Matwijczuk et al. (2016) investigated the solvent effects on molecular aggregation in thiadiazole derivatives, including 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol. They observed different fluorescence emission spectra in various solvents, indicating that solvent choice can significantly impact the aggregation processes in these compounds (Matwijczuk et al., 2016).

  • Organic Synthesis and Derivatives Formation : Pokhodylo et al. (2018) described the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives using 2-azido-1,3,4-thiadiazoles. This work highlights the versatility of thiadiazole derivatives in synthesizing various organic compounds (Pokhodylo et al., 2018).

  • Pharmaceutical Applications : Rashdan et al. (2021) synthesized novel 1,3,4-thiadiazole-1,2,3-triazole hybrids and assessed their potential antiviral activity against COVID-19's main protease. This study showcases the potential of thiadiazole derivatives in developing antiviral agents (Rashdan et al., 2021).

  • Dyeing Performance and Materials Science : Malik et al. (2018) explored the synthesis, characterization, and dyeing performance of N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives. These compounds exhibited potential as acid dyes for nylon fabric, demonstrating the applicability of thiadiazole derivatives in textile industries (Malik et al., 2018).

  • Chemical Analysis and Sensor Development : Manna et al. (2020) developed a thiadiazole-based Schiff base chemosensor for detecting Al3+ ions. This study illustrates the potential of thiadiazole derivatives in developing sensitive chemical sensors (Manna et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. It has the hazard statements H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-methylthiadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-3-4(2-7)8-6-5-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLRVKHKJCRSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593514
Record name (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol

CAS RN

163008-86-4
Record name (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163008-86-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Reactant of Route 2
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Reactant of Route 3
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Reactant of Route 4
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Reactant of Route 5
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Reactant of Route 6
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol

Citations

For This Compound
1
Citations
SX Wang, Z Fang, ZJ Fan, D Wang, YD Li, XT Ji… - Chinese Chemical …, 2013 - Elsevier
A series of novel tetrazole containing 1,2,3-thiadiazole derivatives were designed and synthesized via Ugi reaction. Their structures were confirmed by melting points, IR, 1 H NMR, and …
Number of citations: 24 www.sciencedirect.com

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